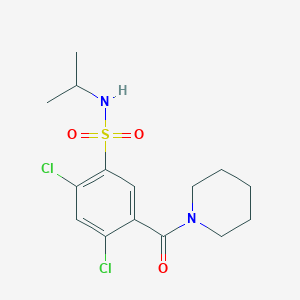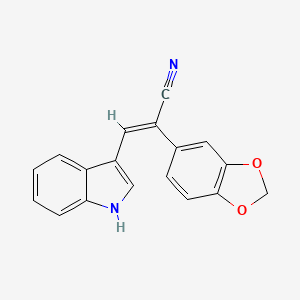![molecular formula C19H27NO4 B4763897 ethyl 1-[4-(4-methylphenoxy)butanoyl]-4-piperidinecarboxylate](/img/structure/B4763897.png)
ethyl 1-[4-(4-methylphenoxy)butanoyl]-4-piperidinecarboxylate
Vue d'ensemble
Description
Ethyl 1-[4-(4-methylphenoxy)butanoyl]-4-piperidinecarboxylate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as GW 501516 and is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).
Mécanisme D'action
Ethyl 1-[4-(4-methylphenoxy)butanoyl]-4-piperidinecarboxylate acts as a selective agonist of PPARδ, which is a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism. Activation of PPARδ by this compound leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake in skeletal muscle.
Biochemical and Physiological Effects:
Ethyl 1-[4-(4-methylphenoxy)butanoyl]-4-piperidinecarboxylate has been found to have several biochemical and physiological effects. It has been shown to increase fatty acid oxidation and glucose uptake in skeletal muscle, which leads to improved insulin sensitivity and glucose homeostasis. It also increases endurance and exercise capacity by enhancing mitochondrial biogenesis and oxidative metabolism in skeletal muscle.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 1-[4-(4-methylphenoxy)butanoyl]-4-piperidinecarboxylate in lab experiments include its selective activation of PPARδ, which leads to specific effects on lipid and glucose metabolism. It also has a long half-life, which allows for once-daily dosing. However, its limitations include its potential to cause cancer in animal studies and its lack of safety data in humans.
Orientations Futures
The potential future directions for research on ethyl 1-[4-(4-methylphenoxy)butanoyl]-4-piperidinecarboxylate include its use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. It could also be studied for its potential use in improving athletic performance and endurance. Further research is needed to determine its safety and efficacy in humans and to identify any potential side effects. Additionally, the development of new PPARδ agonists with improved safety profiles could be a potential future direction for research in this field.
Conclusion:
Ethyl 1-[4-(4-methylphenoxy)butanoyl]-4-piperidinecarboxylate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its selective activation of PPARδ leads to specific effects on lipid and glucose metabolism, making it a promising candidate for the treatment of metabolic disorders. However, further research is needed to determine its safety and efficacy in humans and to identify any potential side effects.
Applications De Recherche Scientifique
Ethyl 1-[4-(4-methylphenoxy)butanoyl]-4-piperidinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to have beneficial effects on lipid metabolism, glucose homeostasis, and skeletal muscle metabolism. It has also been studied for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia.
Propriétés
IUPAC Name |
ethyl 1-[4-(4-methylphenoxy)butanoyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-3-23-19(22)16-10-12-20(13-11-16)18(21)5-4-14-24-17-8-6-15(2)7-9-17/h6-9,16H,3-5,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVWJEZLUJIXKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCCOC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[4-(4-methylphenoxy)butanoyl]piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chloro-2-methylphenyl)-2-[(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4763816.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(phenylthio)acetamide](/img/structure/B4763818.png)
![3-[({3-[(cyclopropylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4763823.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4763824.png)
![2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4763826.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4763840.png)
![N-[3-(diethylamino)propyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B4763842.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B4763851.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B4763863.png)
![1-[(2-bromophenoxy)acetyl]pyrrolidine](/img/structure/B4763868.png)
![4-allyl-3-[(4-isopropylphenoxy)methyl]-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4763874.png)


